

Anwendungs- und Protokollleitfaden: Derivatisierungsreaktionen von 2-Chlor-2- ethoxyessigsäureethylester

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 2-Chloro-2-ethoxyacetic acid ethyl ester

Cat. No.: B1585489

[Get Quote](#)

Für Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung

Dieser Leitfaden bietet eine detaillierte technische Übersicht über die Derivatisierungsreaktionen von 2-Chlor-2-ethoxyessigsäureethylester, einer vielseitigen Reagenz in der organischen Synthese. Wir werden uns auf die zugrunde liegenden Mechanismen, bewährte Protokolle und die strategische Bedeutung dieser Reaktionen für die Synthese komplexer Moleküle und pharmazeutischer Wirkstoffe konzentrieren.

Einführung: Die Reaktivität von 2-Chlor-2-ethoxyessigsäureethylester

2-Chlor-2-ethoxyessigsäureethylester ist ein bifunktionelles Molekül, dessen Reaktivität durch die Präsenz mehrerer funktioneller Gruppen bestimmt wird:

- α -Chlor-Ether-System: Das zentrale Kohlenstoffatom ist sowohl an ein elektronegatives Chloratom als auch an eine Ethoxygruppe gebunden. Dies macht es zu einem hochreaktiven elektrophilen Zentrum, das anfällig für nukleophile Angriffe ist. Das Chloratom ist eine ausgezeichnete Abgangsgruppe.
- Esterfunktionalität: Die Ethylestergruppe bietet einen weiteren Punkt für chemische Modifikationen, obwohl sie unter den in diesem Leitfaden beschriebenen Bedingungen im

Allgemeinen stabil ist.

Die primäre Reaktivität konzentriert sich auf die nukleophile Substitution des Chloratoms. Aufgrund der sterischen Hinderung und der elektronischen Effekte der benachbarten Ethoxy- und Estergruppen verlaufen diese Reaktionen typischerweise über einen SN₂-Mechanismus. Dies impliziert einen Rückseitenangriff des Nukleophils, der zu einer Inversion der Konfiguration am chiralen Zentrum führt, falls ein solches vorhanden ist.

Abbildung 1: Überblick über die S_n2-Reaktionen von 2-Chlor-2-ethoxyessigsäureethylester.

Substitution mit N-Nukleophilen: Synthese von α -Azido- und α -Aminoestern

Die Einführung einer Stickstofffunktionalität am α -Kohlenstoff ist ein entscheidender Schritt bei der Synthese von nicht-natürlichen Aminosäuren und stickstoffhaltigen Heterocyclen.

Azidierung: Ein Gateway zu Aminen

Die Reaktion mit Natriumazid ist eine robuste Methode zur Einführung einer Azidogruppe, die anschließend leicht zu einer primären Amingruppe reduziert werden kann. Die Azidogruppe dient hier als stabile und weniger basische Vorstufe eines Amins.

Mechanistische Überlegungen: Die Reaktion ist eine klassische SN₂-Substitution.^[1] Das Azid-Ion (N_3^-) ist ein ausgezeichnetes Nukleophil. Polare aprotische Lösungsmittel wie N-Methylpyrrolidon (NMP) oder Dimethylformamid (DMF) sind ideal, da sie das Natriumkation solvatisieren, das Azid-Anion jedoch "nackt" und hochreakтив lassen, was die Reaktionsgeschwindigkeit erhöht.

Protokoll 1: Synthese von 2-Azido-2-ethoxyessigsäureethylester

- Reagenzien und Aufbau:
 - In einem trockenen 100-ml-Rundkolben, ausgestattet mit einem Magnetrührer und einem Rückflusskühler, werden 2-Chlor-2-ethoxyessigsäureethylester (10 mmol, 1 Äq.) in N-Methylpyrrolidon (30 ml) gelöst.
 - Natriumazid (15 mmol, 1,5 Äq.) wird vorsichtig zu der Lösung gegeben.

- Reaktionsdurchführung:
 - Die Suspension wird 3 Stunden bei Raumtemperatur intensiv gerührt. Der Fortschritt der Reaktion kann mittels Dünnschichtchromatographie (DC) verfolgt werden.
- Aufarbeitung:
 - Nach Abschluss der Reaktion wird die Reaktionsmischung in 500 ml Eiswasser gegossen.
 - Das ausgefallene Produkt wird durch Filtration abgetrennt, gründlich mit Wasser gewaschen und getrocknet.
 - Falls erforderlich, kann das Produkt durch Kristallisation aus Methanol weiter gereinigt werden.

Erwartete Ergebnisse: Dieses Protokoll, angepasst von einer ähnlichen Reaktion, sollte das gewünschte Azid in hoher Ausbeute (ca. 90 %) als gelblichen Feststoff oder Öl ergeben.[\[1\]](#)

Direkte Aminierung

Die direkte Umsetzung mit primären oder sekundären Aminen ist ebenfalls möglich, um α -Aminoester-Derivate zu synthetisieren. Diese Reaktion erfordert oft eine Base, um den während der Reaktion entstehenden Chlorwasserstoff (HCl) abzufangen und das Amin-Nukleophil zu regenerieren.

Mechanistische Überlegungen: Ähnlich wie bei der Azidierung handelt es sich um eine SN₂-Reaktion. Die Nukleophilie des Amins ist entscheidend. Sterisch gehinderte Amine reagieren langsamer. Die Verwendung einer nicht-nukleophilen Base wie Triethylamin (TEA) oder Kaliumcarbonat ist entscheidend, um Nebenreaktionen zu vermeiden.

Protokoll 2: Synthese von 2-Anilino-2-ethoxyessigsäureethylester

- Reagenzien und Aufbau:
 - In einem trockenen 50-ml-Rundkolben werden 2-Chlor-2-ethoxyessigsäureethylester (10 mmol, 1 Äq.), Anilin (11 mmol, 1,1 Äq.) und Triethylamin (15 mmol, 1,5 Äq.) in trockenem Acetonitril (25 ml) gelöst.

- Reaktionsdurchführung:
 - Die Mischung wird unter Rückfluss erhitzt und für 8-12 Stunden gerührt. Der Reaktionsfortschritt wird mittels DC überwacht.
- Aufarbeitung:
 - Nach dem Abkühlen wird das Lösungsmittel im Vakuum entfernt.
 - Der Rückstand wird in Ethylacetat (50 ml) aufgenommen und mit Wasser (2 x 20 ml) und anschließend mit gesättigter NaCl-Lösung (20 ml) gewaschen.
 - Die organische Phase wird über wasserfreiem Natriumsulfat getrocknet, filtriert und das Lösungsmittel im Vakuum entfernt.
 - Das Rohprodukt wird mittels Säulenchromatographie (Kieselgel, Hexan/Ethylacetat-Gradient) gereinigt.

Substitution mit O-Nukleophilen: Williamson-Ethersynthese

Die Williamson-Ethersynthese ist eine fundamentale Reaktion zur Bildung von Etherbindungen.
[2][3][4][5][6] In diesem Kontext wird ein Alkoholat oder Phenolat als Nukleophil eingesetzt, um das Chloratom zu substituieren, was zur Bildung eines gemischten Acetals führt.

Mechanistische Überlegungen: Die Reaktion folgt einem SN₂-Pfad. Der entscheidende erste Schritt ist die Deprotonierung des Alkohols zu einem reaktiveren Alkoholat. Starke Basen wie Natriumhydrid (NaH) oder Kalium-tert-butanolat (KOtBu) in einem aprotischen Lösungsmittel wie THF oder DMF sind hierfür ideal.[5] Für Phenole, die saurer sind, reicht oft eine mildere Base wie Kaliumcarbonat (K₂CO₃) aus.

Protokoll 3: Synthese von 2-Ethoxy-2-phenoxyessigsäureethylester

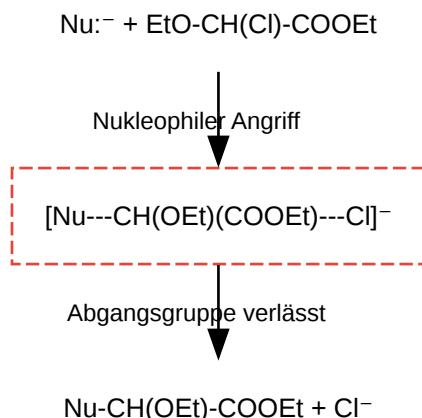
- Reagenzien und Aufbau:
 - Ein trockener 100-ml-Dreihalskolben wird mit einem Magnetrührer, einem Tropftrichter und einem Stickstoffeinlass ausgestattet.

- Phenol (10 mmol, 1 Äq.) und wasserfreies Kaliumcarbonat (15 mmol, 1,5 Äq.) werden in trockenem DMF (40 ml) suspendiert.
- Reaktionsdurchführung:
 - Die Suspension wird 30 Minuten bei Raumtemperatur gerührt, um das Phenolat zu bilden.
 - Eine Lösung von 2-Chlor-2-ethoxyessigsäureethylester (10 mmol, 1 Äq.) in trockenem DMF (10 ml) wird langsam über den Tropftrichter zugegeben.
 - Die Reaktionsmischung wird anschließend für 4-6 Stunden bei 60 °C gerührt.
- Aufarbeitung:
 - Die abgekühlte Mischung wird in Wasser (150 ml) gegossen und mit Diethylether (3 x 50 ml) extrahiert.
 - Die vereinigten organischen Phasen werden mit 1 M NaOH-Lösung (2 x 30 ml) gewaschen, um überschüssiges Phenol zu entfernen, gefolgt von Wasser (2 x 30 ml) und gesättigter NaCl-Lösung (30 ml).
 - Die organische Schicht wird über MgSO₄ getrocknet, filtriert und das Lösungsmittel unter reduziertem Druck entfernt, um das Rohprodukt zu erhalten, das bei Bedarf weiter gereinigt werden kann.

Substitution mit S-Nukleophilen: Synthese von α-Thioethern

Analog zur Ethersynthese können Thioether durch Reaktion mit Thiolaten hergestellt werden. Schwefelnukleophile sind im Allgemeinen "weicher" und hochreakтив in SN2-Reaktionen.

Mechanistische Überlegungen: Der Mechanismus ist identisch mit der Williamson-Ethersynthese. Ein Thiol wird zunächst mit einer Base zu einem Thiolat deprotoniert, das dann als potentes Nukleophil fungiert.

Abbildung 2: Allgemeiner S_n2-Mechanismus für die Derivatisierung.[Click to download full resolution via product page](#)Abbildung 2: Allgemeiner S_n2-Mechanismus für die Derivatisierung.

Protokoll 4: Synthese von 2-Ethoxy-2-(phenylthio)essigsäureethylester

- Reagenzien und Aufbau:
 - In einem trockenen 50-ml-Rundkolben unter Stickstoffatmosphäre wird Thiophenol (10 mmol, 1 Äq.) in trockenem THF (20 ml) gelöst.
 - Die Lösung wird auf 0 °C gekühlt (Eisbad).
 - Natriumhydrid (60%ige Dispersion in Mineralöl, 11 mmol, 1,1 Äq.) wird portionsweise vorsichtig zugegeben. (Achtung: Wasserstoffentwicklung!). Die Mischung wird 20 Minuten bei 0 °C gerührt.
- Reaktionsdurchführung:
 - 2-Chlor-2-ethoxyessigsäureethylester (10 mmol, 1 Äq.) wird langsam zu der gekühlten Thiolat-Lösung getropft.

- Nach beendeter Zugabe wird das Eisbad entfernt und die Reaktion für 3 Stunden bei Raumtemperatur gerührt.
- Aufarbeitung:
 - Die Reaktion wird vorsichtig mit gesättigter NH₄Cl-Lösung (10 ml) gequencht.
 - Die Mischung wird mit Ethylacetat (3 x 30 ml) extrahiert.
 - Die vereinigten organischen Phasen werden mit gesättigter NaCl-Lösung gewaschen, über Na₂SO₄ getrocknet und im Vakuum eingeengt.
 - Das Produkt wird durch Säulenchromatographie gereinigt.

Zusammenfassung der Reaktionsbedingungen

Reaktionstyp	Nukleophil	Typische Base	Lösungsmittel	Temperatur	Typ. Ausbeute (%)
Azidierung	Natriumazid (NaN ₃)	-	NMP, DMF	Raumtemp.	> 90[1]
Aminierung	Prim./Sek. Amin	K ₂ CO ₃ , TEA	Acetonitril	Rückfluss	60-80
Ether-Synthese	Alkohol/Phenol	NaH, K ₂ CO ₃	THF, DMF	RT - 60 °C	70-90
Thioether-Synthese	Thiol	NaH, K ₂ CO ₃	THF, DMF	0 °C - RT	80-95

Anwendungen in der Wirkstoffentwicklung

Die aus 2-Chlor-2-ethoxyessigsäureethylester hergestellten Derivate sind wertvolle Bausteine in der medizinischen Chemie.

- α-Aminoester-Derivate: Sie sind direkte Vorläufer für die Synthese von modifizierten Peptiden, Peptidomimetika und chiralen Liganden.

- Heterocyclen-Synthese: Die bifunktionelle Natur der Produkte ermöglicht Ringschlussreaktionen. Beispielsweise kann das Produkt aus der Reaktion mit Thioharnstoff zur Synthese von Aminothiazol-Strukturen führen, die in vielen pharmazeutischen Wirkstoffen vorkommen.[7]
- Linker-Technologie: Die Fähigkeit, leicht mit N-, O- und S-Nukleophilen zu reagieren, macht dieses Reagenz nützlich für die Entwicklung von Linkern in Antikörper-Wirkstoff-Konjugaten (ADCs) und PROTACs.

Referenzen

- Williamson Ether Synthesis - Edubirdie. (n.d.). Edubirdie. --INVALID-LINK--
- The Williamson Ether Synthesis. (2014, October 24). Master Organic Chemistry. --INVALID-LINK--
- Williamson Ether Synthesis. (n.d.). In Name Reactions in Organic Synthesis (pp. 431-434). Cambridge University Press. --INVALID-LINK--
- The Versatility of Ethyl 2-Chloroacetoacetate in Organic Synthesis. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. --INVALID-LINK--
- Fuson, R. C., & Wojcik, B. H. (1932). Acetic acid, ethoxy-, and ethyl ester. Organic Syntheses, 12, 30. --INVALID-LINK--
- The Williamson Ether Synthesis. (2018, August 29). YouTube. --INVALID-LINK--
- The Williamson Ether Synthesis. (n.d.). University of Northern Iowa. --INVALID-LINK--
- Synthesis of ethyl 2-(2-aminothiazol-4-yl)-2-(2-ethoxyethoxyimino)acetate hydrochloride. (n.d.). Japan Patent Office. --INVALID-LINK--
- ethyl 2-chloro-2-(2-phenoxyethylsulfanyl)acetate. (2025, May 20). ChemSynthesis. --INVALID-LINK--
- Which product will be formed by the reaction of primary amine with ethyl chloroacetate? (2014, November 24). ResearchGate. --INVALID-LINK--

- Ethyl 2-ethoxy-2-iminoacetate. (n.d.). EvitaChem. --INVALID-LINK--
- Synthesis of B. Ethyl 2-Chloro-2-formylacetate. (n.d.). PrepChem.com. --INVALID-LINK--
- Synthesis and Characterization of Heterocyclic Compounds Derived from 2-Mercaptobenzothiazole and Study of Their Biological Activities. (n.d.). Chemical Methodologies. --INVALID-LINK--
- **2-Chloro-2-ethoxyacetic acid ethyl ester.** (n.d.). BOC Sciences. --INVALID-LINK--
- Methods of synthesizing and using derivatives of [2-(2-aminoethoxy)ethoxy] acetic acid. (n.d.). Google Patents. --INVALID-LINK--
- Esters Reaction with Amines – The Aminolysis Mechanism. (n.d.). Chemistry Steps. --INVALID-LINK--
- **2-CHLORO-2-ETHOXYACETIC ACID ETHYL ESTER.** (2025, July 16). ChemicalBook. --INVALID-LINK--
- Synthesis of Ethyl 2-Thioxo (And 2-Methylene)thiazoline-4-Acetates. (n.d.). Amanote Research. --INVALID-LINK--
- Method of preparation of alkyl and 2-alkoxy-ethyl silicates. (n.d.). Google Patents. --INVALID-LINK--
- Nucleophilic substitution and ring transformation reactions with 4-chloro-6-ethyl-3-nitropyran[3,2-c]quinoline-2,5(6H)-dione. (n.d.). Arkat USA. --INVALID-LINK--
- Synthesis method of 2, 2-ethoxyethanol. (n.d.). Google Patents. --INVALID-LINK--
- Preparation method of ethyl 2-oxocyclopentylacetate. (n.d.). Google Patents. --INVALID-LINK--
- Process for making alkyl ethoxy carboxylates. (n.d.). Google Patents. --INVALID-LINK--
- **2-CHLORO-2-ETHOXYACETIC ACID ETHYL ESTER.** (n.d.). ChemicalBook. --INVALID-LINK--

- Synthesis of ethyl-2-(p-ethoxyphenyl) propenoate. (n.d.). ResearchGate. --INVALID-LINK--

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. arkat-usa.org [arkat-usa.org]
- 2. The Williamson Ether Synthesis [cs.gordon.edu]
- 3. Williamson Ether Synthesis - Edubirdie [edubirdie.com]
- 4. Williamson Ether Synthesis (Chapter 116) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. youtube.com [youtube.com]
- 7. prepchem.com [prepchem.com]
- To cite this document: BenchChem. [Anwendungs- und Protokollleitfaden: Derivatisierungsreaktionen von 2-Chlor-2-ethoxyessigsäureethylester]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1585489#derivatization-reactions-of-2-chloro-2-ethoxyacetic-acid-ethyl-ester>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com